3-Methoxy-8-(methylethyl)chroman-4-one

Chemical Identity Synthetic Intermediate Quality Control

3-Methoxy-8-(methylethyl)chroman-4-one is a substituted 4-chromanone derivative, a class of oxygenated heterocycles that serve as a core scaffold in medicinal chemistry and natural product research. Characterized by a methoxy group at the C-3 position and an isopropyl substituent at the C-8 position on the fused benzopyran ring system, this compound is primarily utilized as a synthetic intermediate and a reference standard for structure-activity relationship (SAR) studies.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B13050684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-8-(methylethyl)chroman-4-one
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1OCC(C2=O)OC
InChIInChI=1S/C13H16O3/c1-8(2)9-5-4-6-10-12(14)11(15-3)7-16-13(9)10/h4-6,8,11H,7H2,1-3H3
InChIKeyKYABQZZYCQRJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-8-(methylethyl)chroman-4-one: Technical Baseline for Chromanone Core Procurement


3-Methoxy-8-(methylethyl)chroman-4-one is a substituted 4-chromanone derivative, a class of oxygenated heterocycles that serve as a core scaffold in medicinal chemistry and natural product research [1]. Characterized by a methoxy group at the C-3 position and an isopropyl substituent at the C-8 position on the fused benzopyran ring system, this compound is primarily utilized as a synthetic intermediate and a reference standard for structure-activity relationship (SAR) studies [2]. As a member of the flavonoid family, chroman-4-ones are recognized for their diverse bioactivities, including anti-inflammatory, antioxidant, and antiparasitic effects, making the procurement of specific substitution patterns critical for reproducible research [1].

Critical Differentiation: Why 3-Methoxy-8-(methylethyl)chroman-4-one Cannot Be Arbitrarily Substituted


In the chroman-4-one chemical series, positional isomerism and subtle variations in alkyl substitution exert profound, quantifiable effects on biological target engagement and selectivity. A generic 'chroman-4-one' or 'methoxychromanone' is not a valid surrogate. For instance, shifting the isopropyl group from the C-8 to the C-7 position creates the isomer 3-Methoxy-7-(methylethyl)chroman-4-one, which possesses a distinct CAS number and is known to interact with different molecular pathways . Similarly, the absence of the 3-methoxy group, as seen in 8-isopropylchroman-4-one , eliminates a key pharmacophoric element often associated with enhanced target affinity or altered metabolic stability in chromanone SAR studies [1]. These structural nuances dictate the specific binding modes to enzymes like pteridine reductase 1 (PTR1) or other targets, meaning that substitution with a structurally similar but not identical analog will invalidate comparative biological assays and potentially lead to non-reproducible synthetic outcomes [1].

Quantitative Differentiation of 3-Methoxy-8-(methylethyl)chroman-4-one: A Procurement-Focused Evidence Guide


Positional Isomerism: Distinct Identity from 3-Methoxy-7-(methylethyl)chroman-4-one

3-Methoxy-8-(methylethyl)chroman-4-one is a unique chemical entity that is structurally and registrationally distinct from its positional isomer, 3-Methoxy-7-(methylethyl)chroman-4-one. This differentiation is critical for procurement and inventory management in synthetic chemistry workflows, as the two compounds cannot be used interchangeably. The isomers possess different CAS Registry Numbers and molecular identifiers, which are the fundamental units for accurate chemical ordering and experimental reproducibility [1].

Chemical Identity Synthetic Intermediate Quality Control

Substituent Impact: 3-Methoxy Group as a Key Pharmacophoric Differentiator

The presence of the 3-methoxy substituent on 3-Methoxy-8-(methylethyl)chroman-4-one is a critical structural feature that differentiates it from unsubstituted analogs like 8-isopropylchroman-4-one . In the broader context of chroman-4-one SAR, methoxy substitutions are frequently associated with substantial improvements in biological activity. For example, in a study of anti-inflammatory chroman-4-ones, the 3-methoxy-containing derivative (compound 38) exhibited an IC50 value of 15.66 nM, representing a substantial increase in potency compared to many other structural variants in the series [1]. While direct data for the target compound is unavailable, this class-level inference strongly supports the hypothesis that the 3-methoxy group is a key driver of target potency and selectivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Core Scaffold Activity: Pteridine Reductase 1 (PTR1) Inhibition as a Benchmark

The chroman-4-one core scaffold, which 3-Methoxy-8-(methylethyl)chroman-4-one shares, has demonstrated quantifiable and selective activity against parasitic enzymes, notably Pteridine Reductase 1 (PTR1) from *Trypanosoma brucei* and *Leishmania major* [1]. In a study evaluating chroman-4-one derivatives, Compound 1 exhibited activity against both the targeted enzyme and the parasites themselves with a selectivity index greater than 7 and low host cell toxicity [1]. This established class activity for the chroman-4-one scaffold provides a benchmark for evaluating the target compound, implying its potential utility in antiparasitic research and differentiating it from other heterocyclic cores that lack this validated target profile.

Antiparasitic Enzyme Inhibition Neglected Tropical Diseases

Validated Application Scenarios for 3-Methoxy-8-(methylethyl)chroman-4-one Procurement


Reference Standard for Positional Isomer Purity in Chromatographic Method Development

Procure 3-Methoxy-8-(methylethyl)chroman-4-one as an analytical reference standard to develop and validate HPLC or UPLC methods capable of resolving it from its close positional isomer, 3-Methoxy-7-(methylethyl)chroman-4-one [1]. The distinct retention times of these isomers can be used to ensure the purity of synthetic batches and to confirm the identity of reaction products in synthetic chemistry workflows.

Pharmacophore Exploration in Antiparasitic Drug Discovery

Utilize the compound as a core scaffold for synthesizing a focused library of derivatives aimed at inhibiting pteridine reductase 1 (PTR1) from *Trypanosoma* or *Leishmania* species [2]. Its 3-methoxy and 8-isopropyl substitution pattern provides a unique chemical starting point for SAR studies to improve upon the selectivity index (>7) and potency established for related chroman-4-one cores in this target class.

Synthetic Intermediate for Complex Flavonoid and Chromanone Derivatives

Employ 3-Methoxy-8-(methylethyl)chroman-4-one as a key intermediate in the multi-step synthesis of more complex natural product analogs or drug candidates. The presence of both the 3-methoxy and 8-isopropyl groups offers distinct handles for further functionalization and diversification, a strategy supported by the compound's classification as a fine chemical intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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